molecular formula C10H14N2O2 B1491539 Ethyl 6-propylpyrimidine-4-carboxylate CAS No. 2098076-71-0

Ethyl 6-propylpyrimidine-4-carboxylate

Cat. No. B1491539
CAS RN: 2098076-71-0
M. Wt: 194.23 g/mol
InChI Key: NFVLHEMHCCLHGA-UHFFFAOYSA-N
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Description

Ethyl 6-propylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These methods provide insights into the optimized molecular crystal structures.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.23 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 6-propylpyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. The compounds displayed promising results against various microbial strains, indicating their potential in the development of new antimicrobial agents. This highlights the importance of pyrimidine derivatives in medicinal chemistry, particularly in addressing resistance to conventional antibiotics (El‐Sayed et al., 2008).

Organic Synthesis Innovations

In organic synthesis, this compound serves as a precursor in the creation of complex molecular structures. For instance, it has been involved in [4 + 2] annulation reactions leading to the synthesis of tetrahydropyridines, showcasing its versatility in organic synthesis and the development of novel synthetic methodologies (Zhu et al., 2003).

Cytotoxic Activity and Cancer Research

Researchers have synthesized novel derivatives of this compound to assess their cytotoxic activity against various cancer cell lines. These studies contribute to the ongoing search for new chemotherapeutic agents, demonstrating the compound's potential utility in cancer research (Stolarczyk et al., 2018).

Advancements in Heterocyclic Chemistry

This compound is also pivotal in the synthesis of novel heterocyclic compounds. These contributions are crucial for the development of new materials and pharmaceuticals, as heterocyclic chemistry plays a significant role in the design of molecules with unique properties and biological activities (Eynde et al., 2001).

Fluorescence and Molecular Probes

The compound's derivatives have been explored for their fluorescence properties, paving the way for their application in bioimaging and molecular probes. This area of research is essential for the development of diagnostic tools and the understanding of biological processes at the molecular level (Al-Masoudi et al., 2015).

properties

IUPAC Name

ethyl 6-propylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-5-8-6-9(12-7-11-8)10(13)14-4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVLHEMHCCLHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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